Lipophilicity Profiling: A 0.3 Unit Increase in XLogP3 Relative to the 6-CF₃/4-OH Regioisomer
The target compound exhibits an XLogP3 value of 3.1, whereas its regioisomer, 2-Methyl-6-trifluoromethyl-4-quinolinol, has an XLogP3 of 2.8 [1][2]. This +0.3 difference, while seemingly modest, represents a significant shift in lipophilicity that can alter membrane permeability and protein binding.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Methyl-6-trifluoromethyl-4-quinolinol: XLogP3 = 2.8 |
| Quantified Difference | +0.3 (Target more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross biological membranes, and even small differences can affect oral bioavailability and intracellular accumulation in cellular assays [3].
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66925905, 2-Methyl-4-trifluoromethyl-quinolin-6-ol. Accessed April 2026. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17039627, 2-Methyl-6-trifluoromethyl-4-quinolinol. Accessed April 2026. View Source
- [3] NBinno. The Power of Fluorine: Trifluoromethyl Quinolines in Drug Discovery. 2025. View Source
